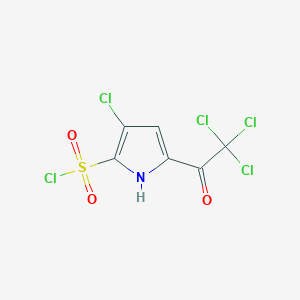

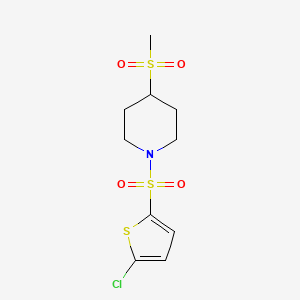

(Z)-2-Cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-Cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide, also known as CDPF, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

ZnCl2-Catalyzed Annulation : A study demonstrates the use of ZnCl2 as an efficient Lewis acid catalyst in the [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides to afford 2-acyl-3-aminofuran derivatives. This method features wide substrate scopes and functional group tolerance, offering a concise route to highly functionalized furans and thiophenes, which are potentially bioactive compounds and functional materials (He et al., 2020).

Chemical Transformations

Conversion to Derivatives of 4,5-Dimercaptooxazole : Another research outlines the transformation of N-(1-arylsulfonyl-2,2-dichloroethenyl)carboxamides into derivatives of 4,5-dimercaptooxazole. This process involves the reaction with excess thiols, cyclization with phosphorus pentachloride or thionyl chloride, and subsequent derivatization, showcasing the chemical versatility of sulfonyl-substituted compounds (Babii et al., 2001).

Heterocyclic Chemistry

Synthesis of Enaminones and Heterocycles : Research on the synthesis of enaminones by rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols highlights the potential for creating diverse heterocycles. These enaminones can be converted into various heterocycles, replacing the N-sulfonyl group and expanding the chemical space of bioactive molecules (Miura et al., 2012).

Medicinal Chemistry and Drug Design

Sulfonamides Review : A comprehensive review of sulfonamides between 2008 and 2012 discusses their clinical uses, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Novel drugs incorporating the sulfonamide moiety, such as apricoxib and pazopanib, are also mentioned, illustrating the ongoing interest and utility of sulfonamide groups in drug discovery (Carta et al., 2012).

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6S/c1-22-12-5-6-14(23-2)15(9-12)25(20,21)18-16(19)11(10-17)8-13-4-3-7-24-13/h3-9H,1-2H3,(H,18,19)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHWYXVSTQJUAI-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)

![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)

![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)

![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)